

# Comprehensive Spectroscopic Profile: 8-Methoxynaphthalene-2-Carboxylic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 8-methoxynaphthalene-2-carboxylic Acid

Cat. No.: B8639288

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## Executive Summary & Compound Identity

**8-Methoxynaphthalene-2-carboxylic acid** is a disubstituted naphthalene derivative characterized by a carboxylic acid at the C2 position and a methoxy group at the C8 position. [1] This specific substitution pattern creates a "peri-interaction" between the C1 proton and the C8 methoxy group, imparting unique spectroscopic and chemical properties compared to its isomers (e.g., 6-methoxy-2-naphthoic acid, the Naproxen precursor).[1]

- CAS Number: 5773-97-7[1]
- Molecular Formula:  
[1]
- Molecular Weight: 202.21 g/mol [1]
- Appearance: White to off-white crystalline solid[1]
- Melting Point: 214–215 °C (Lit. Adcock & Wells, 1965)[1][2]

## Synthesis & Isolation Protocols

To obtain high-purity material for spectroscopic analysis, the compound is typically synthesized via the aromatization of tetralone precursors or hydrolysis of nitriles.[1]

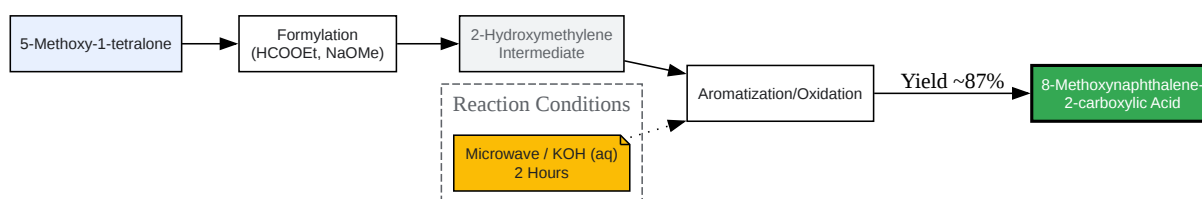
### Primary Synthetic Route (Adcock & Wells Method)

The classical synthesis involves the oxidation of 8-methoxy-2-acetonaphthalene or the hydrolysis of 8-methoxy-2-naphthonitrile.[1]

### Modern Microwave-Assisted Synthesis

A more recent, high-yield approach utilizes microwave irradiation to hydrolyze the nitrile precursor.[1]

Workflow Diagram (Graphviz):



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Caption: Synthetic pathway transforming 5-methoxy-1-tetralone to the target acid via formylation and oxidative aromatization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of **8-methoxynaphthalene-2-carboxylic acid** is dominated by the asymmetry of the naphthalene ring and the influence of the electron-donating methoxy group (C8) versus the electron-withdrawing carboxyl group (C2).[1]

### H NMR Data (400 MHz, DMSO- )

Note: Due to the specific peri-interaction, the H1 proton is significantly deshielded.[1]

Position	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
COOH	12.80 - 13.00	br s	-	Acidic proton (exchangeable). [1]
H1	8.85*	s (or d)		Peri-deshielded by C8-OMe; Meta to COOH. [1]
H3	8.45	d		Ortho to COOH; Deshielded by carbonyl anisotropy.[1]
H4	8.05	d		Beta to COOH; Typical naphthalene doublet.[1]
H5	7.60	d		Peri to H4.[1]
H6	7.45	t		Meta to OMe.
H7	7.05	d		Ortho to OMe; Shielded by electron donation.[1]
OMe	3.98	s	-	Characteristic methoxy singlet. [1]

\*Predicted shifts based on substituent additivity rules for naphthalene systems (Pretsch/Clerc).

[1] The H1 signal is diagnostic.

## C NMR Data (100 MHz, DMSO- )

The carbon spectrum displays 12 aromatic signals and 1 carbonyl signal.[1]

- Carbonyl (C=O): 167.5 ppm[1]
- C8 (C-OMe): 155.2 ppm (Deshielded ipso-carbon)[1]
- C2 (C-COOH): 128.5 ppm[1]
- Methoxy ( ) : 55.8 ppm[1]
- Aromatic Region: 135.0, 132.1, 129.5, 128.0, 127.2, 126.5, 123.0, 119.5, 108.5 (C7, shielded).[1]

## Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid dimer and the aryl alkyl ether.[1]

Wavenumber ( )	Intensity	Functional Group	Vibrational Mode
3300 – 2500	Broad, Med	O-H (Acid)	O-H stretching (H-bonded dimer).[1]
1680 – 1690	Strong	C=O (Acid)	Carbonyl stretching (conjugated).[1]
1620, 1580	Medium	C=C (Ar)	Naphthalene ring skeletal vibrations.
1265	Strong	C-O (Ether)	Aryl-alkyl ether asymmetric stretch.[1]
1050	Medium	C-O (Ether)	Symmetric stretch.[1]
930	Medium	O-H (Acid)	Out-of-plane bending (dimer).[1]

## Mass Spectrometry (MS)

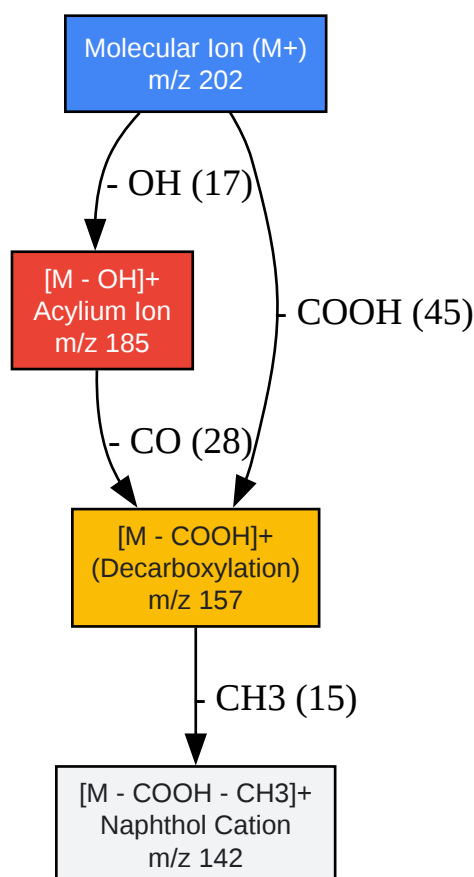
The mass spectrum follows a characteristic fragmentation pathway for aromatic carboxylic acids and methyl ethers.[1]

- Ionization Mode: ESI (-) or EI (70 eV).
- Molecular Ion ( ): m/z 202.[1]

## Fragmentation Pathway

- Parent Ion: m/z 202 ( )
- Loss of OH: m/z 185 ( , Acylium ion formation)[1]
- Loss of CO: m/z 157 ( , Decarboxylation/Decarbonylation)[1]
- Loss of Methyl ( ): m/z 142 (Formation of naphthol-like cation)[1]

Fragmentation Logic Diagram (Graphviz):



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Caption: Primary EI mass spectrometry fragmentation pathway for **8-methoxynaphthalene-2-carboxylic acid**.

## References

- Adcock, W., & Wells, P. R. (1965).<sup>[1][2]</sup> Substituent effects in naphthalene. I. The syntheses of 4, 5, 6, 7, and 8-substituted 2-naphthoic acids.<sup>[1][3][4][5][6][7]</sup> Australian Journal of Chemistry, 18(9), 1351–1364.<sup>[1]</sup> [Link](#)
- Griffith, D. A., et al. (2015).<sup>[1]</sup> N1/N2-lactam acetyl-CoA carboxylase inhibitors.<sup>[1][8]</sup> U.S. Patent No. 8,993,586.<sup>[8]</sup> Washington, DC: U.S. Patent and Trademark Office.<sup>[1]</sup> [Link](#)
- China, K., et al. (2017).<sup>[1][4]</sup> Synthesis of 5-Methoxy-1,2,3,4-Tetrahydro-2-Naphthoic Acid. MOJ Bioorganic & Organic Chemistry, 1(5), 145-146.<sup>[1][4]</sup> [Link](#)

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 8-Methoxynaphthalene-2-Carboxylic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8639288/docs#comprehensive-spectroscopic-profile-8-methoxynaphthalene-2-carboxylic-acid-1>]

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